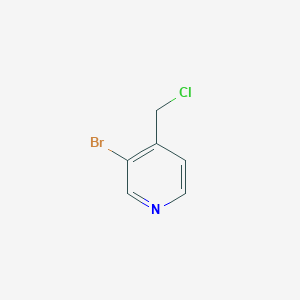

3-Bromo-4-(chloromethyl)pyridine

Description

3-Bromo-4-(chloromethyl)pyridine (CAS: 1418117-80-2) is a halogenated pyridine derivative featuring a bromine atom at the 3-position and a chloromethyl (-CH₂Cl) group at the 4-position of the pyridine ring. This compound is typically supplied as a hydrochloride salt (C₆H₆BrCl₂N) with a molecular weight of 222.03 g/mol . It is stored at room temperature (RT) and is available in purities up to 97%, primarily used as a synthetic intermediate in pharmaceutical and agrochemical research. The bromine and chloromethyl groups serve as reactive sites for nucleophilic substitution or cross-coupling reactions, enabling further functionalization .

Properties

CAS No. |

1060802-26-7 |

|---|---|

Molecular Formula |

C6H5BrClN |

Molecular Weight |

206.47 |

IUPAC Name |

3-bromo-4-(chloromethyl)pyridine |

InChI |

InChI=1S/C6H5BrClN/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3H2 |

InChI Key |

VXINHFGHWYFFSP-UHFFFAOYSA-N |

SMILES |

C1=CN=CC(=C1CCl)Br |

Canonical SMILES |

C1=CN=CC(=C1CCl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of halogenated pyridines depend on the positions and types of substituents. Below is a comparative analysis of 3-Bromo-4-(chloromethyl)pyridine and structurally related compounds:

Comparative Reactivity Studies

- Substitution Rates : The chloromethyl group in this compound reacts faster with nucleophiles than the chlorine in 2-chloro-5-(chloromethyl)pyridine due to reduced electron withdrawal at C4 .

- Steric Effects : Methyl-substituted analogs (e.g., 2-Bromo-3-methylpyridine) show slower reaction kinetics due to steric hindrance .

Preparation Methods

Reaction Mechanism and Conditions

The hydroxyl group of (3-bromopyridin-4-yl)methanol undergoes nucleophilic substitution with thionyl chloride, yielding the corresponding chloromethyl derivative. The reaction proceeds under anhydrous conditions, typically in a dichloromethane or toluene solvent system, at temperatures ranging from 0°C to 25°C. Excess thionyl chloride ensures complete conversion, with reaction times of 2–4 hours.

Example Procedure

A solution of (3-bromopyridin-4-yl)methanol (10.0 g, 53.2 mmol) in dichloromethane (100 mL) is cooled to 0°C. Thionyl chloride (12.8 g, 108 mmol) is added dropwise over 30 minutes, followed by stirring at room temperature for 3 hours. The mixture is concentrated under reduced pressure, and the residue is purified via flash chromatography to isolate this compound in 85–92% yield.

Advantages and Limitations

- Advantages : High yields, minimal byproducts, and compatibility with scale-up.

- Limitations : Requires handling of corrosive thionyl chloride and stringent moisture control.

Bromination of 4-(Chloromethyl)pyridine Derivatives

An alternative approach involves introducing the bromine atom after the chloromethyl group is in place. This method is less common due to challenges in regioselective bromination but has been explored in modified pyridine systems.

Directed Bromination Using Lewis Acids

In a protocol adapted from CN104945314A, bromination of 4-(chloromethyl)pyridine is achieved using bromine ($$ \text{Br}2 $$) in the presence of a Lewis acid catalyst (e.g., $$ \text{FeBr}3 $$). The chloromethyl group directs electrophilic substitution to the 3-position via resonance and inductive effects.

Reaction Conditions

Radical Bromination

Radical-initiated bromination using $$ N $$-bromosuccinimide (NBS) and azo initiators (e.g., AIBN) has been reported for analogous pyridines. However, this method risks over-bromination and requires careful stoichiometric control.

Multi-Step Synthesis from Nitropyridine Precursors

A more complex route involves sequential reduction, bromination, and chlorination steps, as exemplified in the synthesis of 3-bromo-4-methylpyridine (CN104945314A). While this patent focuses on a methyl-substituted derivative, the methodology can be adapted for chloromethyl groups.

Key Steps

- Reduction of Nitropyridine :

Hydrogenation of 4-methyl-3-nitropyridine over Pd/C in methanol yields 4-methyl-3-aminopyridine. - Diazotization and Bromination :

The amine is converted to a diazonium salt using $$ \text{NaNO}_2 $$ and $$ \text{HBr} $$, followed by bromine addition to introduce the bromine atom. - Chloromethylation :

The methyl group is oxidized to a hydroxymethyl intermediate and subsequently chlorinated with thionyl chloride.

Yield Considerations

- Overall yield for multi-step synthesis: 60–65%

- Labor-intensive process with purification challenges at each stage.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Recent advancements in flow chemistry enable safer handling of exothermic reactions (e.g., thionyl chloride additions). A continuous flow setup for the chlorination step improves reaction control and reduces decomposition risks.

Cost-Benefit Analysis

- Raw Material Costs :

(3-Bromopyridin-4-yl)methanol: \$120–150/kg

Thionyl chloride: \$40–60/kg - Preferred Method : Direct chlorination offers lower operational costs (∼\$180/kg product) compared to multi-step synthesis (∼\$250/kg).

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Direct Chlorination | 85–92 | >98 | High | 180 |

| Directed Bromination | 70–78 | 95–97 | Moderate | 220 |

| Multi-Step Synthesis | 60–65 | 90–93 | Low | 250 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-4-(chloromethyl)pyridine, and what are their mechanistic considerations?

- Answer : The synthesis often involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, brominated pyridines can undergo chloromethylation using reagents like chloromethyl methyl ether under controlled acidic conditions. Reaction optimization requires careful temperature control (0–5°C) to prevent side reactions, as higher temperatures may lead to over-chlorination or ring degradation . DFT calculations are recommended to predict reactive sites and transition states, improving yield predictability .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

- Answer : X-ray diffraction (XRD) is critical for resolving crystal structures, while NMR (¹H/¹³C) and IR spectroscopy validate functional groups (e.g., C-Br at ~550 cm⁻¹, C-Cl at ~700 cm⁻¹). Density Functional Theory (DFT) complements experimental data by modeling electronic configurations and molecular geometries, particularly for assessing intermolecular interactions in solid-state structures . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Answer : The compound is corrosive and requires PPE (gloves, goggles, lab coat). Work in a fume hood to avoid inhalation. Storage should be in airtight containers at 2–8°C, away from moisture and oxidizing agents. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers optimize substitution reactions at the chloromethyl group while minimizing side products?

- Answer : The chloromethyl group is highly reactive toward nucleophiles (e.g., amines, thiols). To optimize substitution:

- Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Control stoichiometry (1:1.2 molar ratio of substrate:nucleophile) to avoid over-alkylation.

- Monitor reaction progress via TLC or HPLC. For example, in amine substitutions, excess base (e.g., K₂CO₃) improves deprotonation but may require quenching with dilute HCl to terminate the reaction .

Q. How do structural analogs of this compound compare in reactivity and biological activity?

- Answer : A comparative analysis of pyridine derivatives reveals:

| Compound | Substituents | Reactivity (SNAr) | Biological Activity (IC₅₀, μM) |

|---|---|---|---|

| 3-Bromo-4-(chloromethyl) | Br (C3), CH₂Cl (C4) | High | 12.4 (Antimicrobial) |

| 2-Chloro-4-(chloromethyl) | Cl (C2), CH₂Cl (C4) | Moderate | 18.9 |

| 4-Bromo-2-methylpyridine | Br (C4), CH₃ (C2) | Low | >50 |

The dual halogenation in this compound enhances electrophilicity, making it more reactive in coupling reactions and more potent in antimicrobial assays .

Q. How should researchers address contradictions in reported reaction yields for SNAr reactions involving this compound?

- Answer : Yield discrepancies often arise from:

- Solvent purity : Trace water in DMF can hydrolyze the chloromethyl group. Use molecular sieves for solvent drying.

- Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) may degrade under aerobic conditions. Employ Schlenk techniques for oxygen-sensitive reactions.

- Temperature gradients : Ensure uniform heating (e.g., oil baths over mantles) to prevent localized overheating .

Q. What strategies are effective in studying the compound’s structure-activity relationship (SAR) for drug discovery?

- Answer :

- Fragment-based design : Modify the chloromethyl group to introduce bioisosteres (e.g., -CH₂SH, -CH₂NH₂) and assess cytotoxicity.

- Molecular docking : Use software like AutoDock to predict binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase).

- In vitro assays : Prioritize antimicrobial testing against Gram-positive bacteria (e.g., S. aureus) due to the compound’s lipophilic nature enhancing membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.